2-(Bromomethyl)-4,4-dimethyloxolane

Description

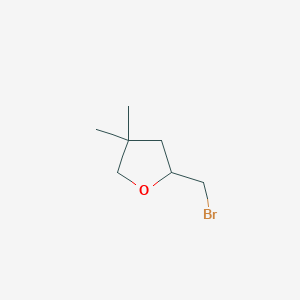

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUONHJRUOOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Transformational Chemistry of 2 Bromomethyl 4,4 Dimethyloxolane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary bromomethyl group attached to the oxolane ring is the principal site of reactivity for 2-(bromomethyl)-4,4-dimethyloxolane, making it a valuable substrate for nucleophilic substitution reactions. These reactions involve the replacement of the bromide leaving group by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

SN1 and SN2 Reaction Pathways with Various Nucleophiles

The competition between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways is governed by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For this compound, the substrate is a primary alkyl halide. Generally, primary alkyl halides strongly favor the SN2 mechanism. youtube.com

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. In this specific molecule, the carbon of the bromomethyl group is prochiral. The reaction proceeds via a single transition state. Strong, small nucleophiles and polar aprotic solvents enhance the rate of SN2 reactions.

An SN1 mechanism is highly unlikely for this primary substrate as it would require the formation of a highly unstable primary carbocation. Even with rearrangement possibilities, the activation energy for forming the initial primary carbocation is prohibitively high.

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Predicted Major Product | Predominant Mechanism |

| Hydroxide | NaOH | (4,4-Dimethyloxolan-2-yl)methanol (B2752741) | SN2 |

| Alkoxide | NaOCH₃ | 2-(Methoxymethyl)-4,4-dimethyloxolane | SN2 |

| Cyanide | NaCN | 2-(4,4-Dimethyloxolan-2-yl)acetonitrile | SN2 |

| Azide (B81097) | NaN₃ | 2-(Azidomethyl)-4,4-dimethyloxolane | SN2 |

| Thiolate | NaSPh | 4,4-Dimethyl-2-((phenylthio)methyl)oxolane | SN2 |

Cross-Coupling Reactions as a Tool for C-C Bond Formation

Cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. While typically used with aryl and vinyl halides, advancements have made alkyl halides viable substrates. As a primary alkyl bromide, this compound can theoretically participate in several types of cross-coupling reactions, often involving the formation of an organometallic intermediate or direct coupling.

For instance, in a Kumada-type coupling, the corresponding Grignard reagent, (4,4-dimethyloxolan-2-yl)methylmagnesium bromide, could be formed and then coupled with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. Alternatively, Suzuki-Miyaura-type couplings of alkyl halides are known, though they can be more challenging than with sp²-hybridized carbons.

Table 2: Illustrative Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Product |

| Kumada | (4,4-Dimethyloxolan-2-yl)methylmagnesium bromide | Aryl Halide (e.g., Bromobenzene) | Ni or Pd complex | 2-(Benzoyl)-4,4-dimethyloxolane |

| Suzuki-Miyaura | Alkylborane derivative | Vinyl Boronic Ester | Pd complex | Allylic oxolane derivative |

| Negishi | (4,4-Dimethyloxolan-2-yl)methylzinc halide | Acyl Chloride | Pd complex | Ketone derivative |

Formation of Functionalized Derivatives via Carbon-Heteroatom Bond Formation

The SN2 reactivity of the bromomethyl group is a straightforward and efficient way to introduce a wide range of heteroatom-containing functional groups. thieme-connect.de These reactions are fundamental in synthetic organic chemistry for building more complex molecules. nih.gov The reactions typically proceed with good yields when strong nucleophiles are used.

Examples include the synthesis of amines, ethers, thioethers, and azides. The formation of these carbon-heteroatom bonds is crucial for modifying the properties of the oxolane moiety and for introducing handles for further chemical transformations.

Table 3: Examples of Carbon-Heteroatom Bond Formation

| Heteroatom Nucleophile | Reagent Example | Product | Functional Group Introduced |

| Amine | Ammonia (NH₃) | (4,4-Dimethyloxolan-2-yl)methanamine | Primary Amine |

| Alkoxide | Sodium ethoxide (NaOEt) | 2-(Ethoxymethyl)-4,4-dimethyloxolane | Ether |

| Thiolate | Sodium thiomethoxide (NaSMe) | 4,4-Dimethyl-2-((methylthio)methyl)oxolane | Thioether |

| Azide | Sodium azide (NaN₃) | 2-(Azidomethyl)-4,4-dimethyloxolane | Azide |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | (4,4-Dimethyloxolan-2-yl)methyl acetate | Ester |

Elimination Reactions Leading to Unsaturated Oxolane Analogues

Elimination reactions compete with nucleophilic substitutions, particularly when using strong, bulky bases. For this compound, an E2 (bimolecular elimination) reaction would be the expected pathway. This would involve the abstraction of a proton from the carbon adjacent to the bromomethyl-bearing carbon (the C2 position of the oxolane ring), with the simultaneous departure of the bromide ion.

This would lead to the formation of an exocyclic double bond, resulting in 2-methylene-4,4-dimethyloxolane. The use of a sterically hindered, strong base such as potassium tert-butoxide (t-BuOK) would favor this elimination pathway over the competing SN2 reaction. youtube.com

Table 4: Elimination Reaction of this compound

| Base | Solvent | Predicted Major Product | Reaction Type |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 2-Methylene-4,4-dimethyloxolane | E2 |

| Sodium ethoxide (NaOEt) | Ethanol | 2-(Ethoxymethyl)-4,4-dimethyloxolane (Major), 2-Methylene-4,4-dimethyloxolane (Minor) | SN2/E2 Competition |

Radical Reaction Chemistry of the Bromomethyl Moiety

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This is typically initiated by radical initiators like AIBN (azobisisobutyronitrile) or photochemically. The resulting (4,4-dimethyloxolan-2-yl)methyl radical can then participate in various radical reactions.

Intermolecular and Intramolecular Radical Additions

The generated radical can undergo intermolecular addition to activated alkenes, such as acrylates or acrylonitrile, in a Giese reaction. This forms a new carbon-carbon bond and a new radical species that is subsequently quenched, typically by a hydrogen atom donor like tributyltin hydride (Bu₃SnH).

Intramolecular radical additions, or radical cyclizations, are powerful methods for forming new rings. thieme-connect.deresearchgate.net For this to occur with a derivative of this compound, an unsaturated moiety would need to be present elsewhere in the molecule at a suitable distance. For example, if the oxygen of the oxolane were replaced with a nitrogen atom bearing an allyl group, a 5-exo-trig cyclization could be envisioned to form a bicyclic system. beilstein-journals.org The regioselectivity of such cyclizations is generally governed by Baldwin's rules.

Table 5: Hypothetical Radical Reactions

| Reaction Type | Reactant(s) | Initiator/Mediator | Product Type |

| Intermolecular Addition (Giese) | This compound + Acrylonitrile | AIBN, Bu₃SnH | Substituted propionitrile |

| Intramolecular Cyclization (Hypothetical) | N-allyl-(4,4-dimethyloxolan-2-yl)methanamine derivative | AIBN, Bu₃SnH | Pyrrolidine-fused oxolane |

Reductive and Oxidative Radical Processes

The presence of a carbon-bromine bond in this compound makes it a candidate for radical reactions. The C-Br bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators, to generate a primary alkyl radical.

Reductive Processes:

In reductive radical processes, the primary radical generated from this compound is typically quenched by a hydrogen atom donor. Common reagents for such transformations include tri-n-butyltin hydride (Bu₃SnH) and tris(trimethylsilyl)silane (B43935) (TTMSS). The thermodynamic driving force for these reactions is the formation of a stronger C-H bond at the expense of a weaker C-Br bond and a correspondingly weaker Sn-H or Si-H bond being replaced by a stronger Sn-Br or Si-Br bond. libretexts.org

The general mechanism involves:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical species.

Propagation: The initiator radical abstracts a hydrogen from the hydride source (e.g., Bu₃SnH) to form a stannyl (B1234572) radical (Bu₃Sn•). This stannyl radical then abstracts the bromine atom from this compound to form the (4,4-dimethyloxolan-2-yl)methyl radical and tributyltin bromide. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product, 2,4,4-trimethyloxolane, and regenerate the stannyl radical, which continues the chain reaction.

Oxidative Processes:

While less common for simple alkyl bromides, oxidative radical processes can occur, particularly in the presence of suitable oxidizing agents. These reactions would involve the formation of the (4,4-dimethyloxolan-2-yl)methyl radical, which could then be oxidized to a carbocation. This carbocation could then be trapped by a nucleophile present in the reaction mixture. Photoredox catalysis has emerged as a powerful tool for such transformations, enabling single-electron transfer (SET) processes under mild conditions. cas.cn

| Radical Process | Typical Reagents | Expected Major Product | Reaction Conditions |

| Reductive Debromination | Bu₃SnH, AIBN | 2,4,4-Trimethyloxolane | Thermal (e.g., reflux in benzene (B151609) or toluene) |

| Oxidative Nucleophilic Substitution | Photoredox catalyst (e.g., Ir(ppy)₃), Nucleophile (e.g., H₂O, ROH) | (4,4-Dimethyloxolan-2-yl)methanol or corresponding ether | Visible light irradiation |

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The oxolane ring is generally stable, but under certain conditions, particularly acidic catalysis, it can undergo ring-opening reactions. The substitution pattern of this compound influences the regioselectivity and mechanism of these transformations.

In the presence of a strong acid, the ether oxygen of the oxolane ring can be protonated, forming an oxonium ion. This activation facilitates nucleophilic attack and ring-opening. The reaction proceeds via a mechanism with Sₙ1 or Sₙ2 character, depending on the substitution pattern of the epoxide and the nature of the nucleophile. masterorganicchemistry.com For this compound, the protonated ether can be attacked by a nucleophile.

The likely mechanism involves:

Protonation: The ether oxygen is protonated by the acid catalyst to form a good leaving group.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons adjacent to the oxonium ion. The attack is expected to occur at the less sterically hindered C-5 position, leading to the formation of a primary alcohol and a new bond between the nucleophile and the C-5 carbon. Alternatively, attack at the C-2 position would be sterically hindered by the gem-dimethyl group at C-4 and the bromomethyl group at C-2.

The regioselectivity of the ring-opening is dictated by a combination of steric and electronic factors. While Sₙ2-type attack at the less substituted carbon is generally favored for ethers, the specific conditions and the nature of the nucleophile can influence the outcome. nih.gov

Transannular reactions, which involve the formation of a bond across the ring, are more common in medium to large rings and are less likely in a five-membered oxolane system under typical conditions. scripps.edu However, skeletal rearrangements can be induced, particularly if a carbocation is formed during a reaction.

For instance, under strongly acidic conditions that might promote the loss of the bromide ion to form a primary carbocation, a subsequent 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable secondary or tertiary carbocation. However, the formation of a primary carbocation is energetically unfavorable.

A more plausible rearrangement could be initiated by the ring-opening of the oxolane. If the ring opens to form a carbocation at the C-5 position, a subsequent rearrangement of the carbon skeleton could potentially occur, although this would require forcing conditions. Photochemical conditions can also induce ring expansion reactions in some heterocyclic systems. rsc.org

| Reaction Type | Catalyst/Conditions | Potential Intermediate | Potential Product Type |

| Acid-Catalyzed Ring-Opening | Strong acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O) | Protonated oxolane | Dihydroxy-bromoalkane |

| Skeletal Rearrangement | Strong Lewis acid | Carbocation | Rearranged bromo-alcohol |

Organometallic Reactivity and Applications (e.g., Grignard, Organolithium Reagents)

The carbon-bromine bond in this compound is a key functional handle for the formation of organometallic reagents. These reagents are powerful nucleophiles and bases, widely used in carbon-carbon bond-forming reactions.

Grignard Reagent Formation and Reactivity:

Treatment of this compound with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, (4,4-dimethyloxolan-2-yl)methylmagnesium bromide. libretexts.orgvanderbilt.edu The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent. libretexts.org

This Grignard reagent would be a potent nucleophile, reacting with a wide range of electrophiles, including:

Carbonyl compounds: Aldehydes, ketones, and esters would react to form the corresponding alcohols.

Carbon dioxide: Carboxylation would yield (4,4-dimethyloxolan-2-yl)acetic acid.

Nitriles: Reaction followed by hydrolysis would produce ketones.

A significant limitation is that Grignard reagents are also strong bases and will be quenched by protic functional groups such as alcohols, amines, and carboxylic acids. libretexts.org

Organolithium Reagent Formation and Reactivity:

Similarly, reaction with lithium metal would produce the organolithium reagent, (4,4-dimethyloxolan-2-yl)methyllithium. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They react with a similar range of electrophiles but can also be used as strong bases for deprotonation reactions. The use of dry, aprotic solvents is essential for the successful generation and use of these reagents. libretexts.org

| Organometallic Reagent | Metal | Typical Solvent | Example Reaction | Product of Example Reaction |

| Grignard Reagent | Mg | THF, Et₂O | Reaction with formaldehyde | 2-((4,4-Dimethyloxolan-2-yl)methyl)oxirane |

| Organolithium Reagent | Li | Hexane, Pentane | Reaction with benzaldehyde | 1-Phenyl-2-(4,4-dimethyloxolan-2-yl)ethanol |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Bromomethyl)-4,4-dimethyloxolane would display distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Based on the structure, six distinct carbon signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Heteronuclear NMR: Two-dimensional NMR techniques are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing the ¹H-¹H connectivity within the oxolane ring and the bromomethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity between fragments, such as linking the gem-dimethyl groups to the C4 position and the bromomethyl group to the C2 position of the oxolane ring.

Predicted NMR Data for this compound Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₂ | ~1.2-1.4 | Singlet |

| -CH₂-Br | ~3.4-3.6 | Doublet |

| Ring -CH₂- | ~3.7-4.0 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₂ | ~25-30 |

| -CH₂-Br | ~35-40 |

| Ring -CH₂- | ~70-75 |

| Ring -CH- | ~80-85 |

| Ring -C(CH₃)₂ | ~85-90 |

The stereochemistry at the C2 position of the oxolane ring can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments detect spatial proximity between protons. By observing NOE correlations between the proton on C2 and protons on the C4 gem-dimethyl groups or the C5 methylene group, the relative orientation of the bromomethyl substituent can be determined.

Furthermore, the analysis of proton-proton coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, helping to define the conformation of the five-membered oxolane ring. The use of NOE experiments and coupling constant analysis has been effective in resolving stereochemical ambiguities in similar dioxolane derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound, along with a series of fragment ions. Characteristic fragmentation pathways for this compound would likely include the loss of a bromine atom (M-Br)⁺, cleavage of the oxolane ring, and the loss of methyl groups.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of the compound. In ESI-MS, the molecule is ionized by forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other cations. The resulting spectrum would prominently feature these pseudomolecular ions.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₇H₁₃BrO) is 192.01498 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Predicted Mass Spectrometry Data for this compound

| Adduct / Ion | Predicted m/z (mass-to-charge ratio) | Technique |

|---|---|---|

| [M+H]⁺ | 193.02226 | ESI |

| [M+Na]⁺ | 215.00420 | ESI |

| [M-H]⁻ | 191.00770 | ESI |

| [M]⁺ | 192.01443 | EI |

Data sourced from predicted values.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit specific absorption bands. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-O-C ether linkage of the oxolane ring would be expected around 1050-1150 cm⁻¹. The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration, typically found in the lower frequency region of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C-O-C stretch is a strong signal in the IR spectrum, the C-C and C-Br bonds would be expected to produce more intense signals in the Raman spectrum, aiding in the complete vibrational analysis of the molecule.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-O-C (Ether) | 1050 - 1150 | Weak |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid state. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the connectivity and stereochemistry of a compound like this compound.

For a chiral molecule, single-crystal X-ray diffraction is the most reliable method for determining its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms, particularly the heavier bromine atom in this case, the true handedness of the enantiomer can be established. This would definitively assign the (R) or (S) configuration at the chiral center (C2).

While no specific crystallographic data for this compound has been reported, the general procedure would involve growing a suitable single crystal of an enantiomerically pure sample. The crystal would then be subjected to X-ray diffraction analysis. The resulting electron density map would reveal the precise atomic positions, confirming the oxolane ring conformation and the orientation of the bromomethyl and dimethyl substituents.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | Value close to 0 |

Note: This table is purely illustrative and is not based on experimental data. The Flack parameter is a critical value in determining the absolute configuration; a value close to zero for a known enantiomer would validate the stereochemical assignment.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating isomers. For this compound, both achiral and chiral chromatography would be essential for a complete characterization.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary tool for assessing the purity of volatile and thermally stable compounds like alkyl halides. researchgate.netnih.govresearchgate.netshimadzu.comnih.gov A GC analysis of a synthesized sample of this compound would reveal the presence of any residual starting materials, byproducts, or solvent impurities. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would correspond to its relative abundance, thus providing a quantitative measure of purity.

High-performance liquid chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile compounds or those that might degrade at the high temperatures used in GC. nih.gov A reversed-phase HPLC method, using a C18 column, could be developed to separate this compound from any non-volatile impurities. The purity would be determined by comparing the peak area of the analyte to the total area of all observed peaks.

Illustrative Purity Analysis Data Table:

| Technique | Parameter | Typical Value |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |

| Inlet Temperature | 250 °C | |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C | |

| Purity | >98% (by peak area) | |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient | |

| Detection | UV at 210 nm | |

| Purity | >99% (by peak area) |

Note: This table presents typical, hypothetical parameters and results for purity analysis.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining the enantiomeric excess (ee) of a sample is crucial. Chiral chromatography is the most common and reliable method for this purpose. sigmaaldrich.comnih.govnih.govchiralpedia.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Both chiral gas chromatography and chiral high-performance liquid chromatography (chiral HPLC) could potentially be employed. The choice of the chiral stationary phase is critical and often requires screening of various commercially available columns. For oxolane derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are often effective. nih.gov

The separation of the enantiomers would result in two distinct peaks in the chromatogram. The ratio of the peak areas of the (R)- and (S)-enantiomers allows for the direct calculation of the enantiomeric excess.

Example Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Result | Baseline separation of enantiomers |

Note: This table provides an example of a potential chiral HPLC method; specific conditions would require experimental optimization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock and Møller-Plesset perturbation theory, would be foundational to understanding 2-(Bromomethyl)-4,4-dimethyloxolane. These calculations would solve the Schrödinger equation for the molecule to determine its optimal three-dimensional structure.

Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, providing a precise geometric portrait. Furthermore, these computations would reveal the electronic structure, detailing the distribution of electron density across the molecule. This is often visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. An electrostatic potential map would also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of reaction.

Table 1: Hypothetical Calculated Molecular Properties This table illustrates the type of data that would be generated from quantum chemical calculations. Note: These are example values and not based on actual experimental or computational results.

| Parameter | Predicted Value | Unit |

| C-O Bond Length (ring) | 1.43 | Å |

| C-C Bond Length (ring) | 1.54 | Å |

| C-Br Bond Length | 1.95 | Å |

| HOMO-LUMO Gap | 5.8 | eV |

| Dipole Moment | 2.1 | Debye |

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical investigations are essential for mapping the pathways of chemical reactions involving this compound. The bromomethyl group is a reactive site, particularly for nucleophilic substitution (SN2) reactions. Transition state modeling would be used to map the potential energy surface of such a reaction.

By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy. This value is critical for predicting the reaction rate. For example, in a reaction with a nucleophile like a cyanide ion, modeling would elucidate the concerted mechanism of the C-Br bond breaking as the new C-CN bond forms. These models can also help determine whether competing mechanisms, such as elimination reactions, are energetically favorable under specific conditions.

Conformational Analysis and Energy Landscape Mapping

The five-membered oxolane ring is not planar and can adopt several "puckered" conformations, such as the envelope and twist forms. The presence of substituents—the bromomethyl group at position 2 and the gem-dimethyl groups at position 4—creates a more complex conformational landscape.

A systematic conformational analysis would involve rotating the single bonds (e.g., the bond connecting the bromomethyl group to the ring) and modeling the ring pucker to identify all possible low-energy conformers. By calculating the relative energies of these conformers, a potential energy surface map is created. This map reveals the most stable (lowest energy) conformation of the molecule and the energy barriers required to interconvert between different conformers. This information is vital as the reactivity and spectroscopic properties of the molecule can be influenced by its dominant conformation.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to identify the molecule in a complex mixture. For this compound, key spectroscopic parameters could be calculated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared to experimental NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. This would help identify characteristic vibrations, such as the C-Br stretch, C-O-C ether stretch, and various C-H bending and stretching modes.

Mass Spectrometry: While not a direct quantum calculation, fragmentation pathways in a mass spectrometer can be rationalized by examining bond strengths and the stability of potential fragment ions, which are obtainable from theoretical models.

Table 2: Hypothetical Predicted Spectroscopic Data This table shows examples of spectroscopic data that could be computationally predicted. Note: These are example values for illustrative purposes.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-Br) | 35-45 ppm |

| ¹H NMR | Chemical Shift (-CH₂Br) | 3.4-3.6 ppm |

| IR | Vibrational Freq. (C-Br Stretch) | 650-680 cm⁻¹ |

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Analogues

While specific QSAR studies for this compound are not documented, this methodology would be applied to a series of its analogues to build predictive models. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity.

For a series of substituted oxolanes, researchers would first calculate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., the rate constant for a specific reaction) using statistical methods like multiple linear regression. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of molecules with desired properties.

Strategic Applications of 2 Bromomethyl 4,4 Dimethyloxolane As a Versatile Synthon

Construction of Complex Heterocyclic Systems (e.g., Spirocompounds, Fused Rings)

The electrophilic nature of the carbon atom in the bromomethyl group, coupled with the stable cyclic ether moiety, makes 2-(bromomethyl)-4,4-dimethyloxolane a promising candidate for the synthesis of complex heterocyclic systems. The creation of spirocyclic and fused-ring structures is a significant area of organic synthesis, often leading to compounds with valuable biological and material properties.

The synthesis of spiro heterocycles often involves the reaction of a bifunctional precursor with a suitable cyclic partner. semanticscholar.orgnih.govmdpi.comnih.gov In this context, this compound could serve as a key reagent. For instance, reaction with a cyclic ketone could potentially lead to the formation of a spiro-ether linkage after initial alkylation and subsequent intramolecular cyclization.

Fused heterocyclic systems are another class of compounds potentially accessible using this synthon. banglajol.info The bromomethyl group can be used to introduce the oxolane moiety onto an existing heterocyclic core, which could then undergo further transformations to create a fused system. For example, alkylation of a nitrogen-containing heterocycle, followed by intramolecular reactions, could yield novel fused structures. While direct examples utilizing this compound are not prevalent in the literature, the fundamental reactivity of the compound strongly supports its potential in these synthetic strategies.

Building Block for the Synthesis of Organic Scaffolds with Defined Chirality

The pursuit of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral building blocks are essential for the asymmetric synthesis of these molecules. The oxolane ring of this compound contains a stereocenter at the C2 position, and if synthesized from a chiral precursor, this compound can be obtained in an enantiomerically enriched form. A related chiral compound, (4R)-4-bromo-2,2-dimethyloxolane, is documented, highlighting the potential for chirality in this family of molecules. nih.gov

The use of such a chiral synthon can influence the stereochemical outcome of a reaction, a principle that is fundamental to asymmetric synthesis. beilstein-journals.orggoogle.com For example, the chiral oxolane moiety could act as a chiral auxiliary, directing the stereoselective addition of nucleophiles to a prochiral center elsewhere in the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved or modified. The synthesis of chiral morpholine (B109124) derivatives, for instance, has been achieved through the electrophile-induced cyclization of optically pure amino alcohols, a strategy where a chiral brominated ether could potentially be employed. banglajol.info

Table 1: Potential Diastereoselective Reactions using Chiral this compound

| Reaction Type | Reactant | Chiral Synthon | Potential Product | Diastereomeric Excess (Hypothetical) |

| Alkylation of Enolate | Prochiral Ketone Enolate | (R)-2-(Bromomethyl)-4,4-dimethyloxolane | Chiral β-alkoxy ketone | >90% |

| Michael Addition | α,β-Unsaturated Ester | (S)-2-(Bromomethyl)-4,4-dimethyloxolane | Chiral γ-alkoxy ester | >90% |

Precursor for Advanced Materials (e.g., Functionalized Polymers)

The development of new polymers with tailored properties is a constantly evolving field. The structure of this compound suggests its potential as a monomer or an initiator in polymerization reactions. The bromomethyl group can serve as a functional handle for initiating polymerization or for post-polymerization modification.

For instance, the bromide can act as an initiating site for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific molecular weights and low dispersity. Alternatively, the oxolane ring itself could potentially undergo ring-opening polymerization under specific catalytic conditions, leading to a polyether backbone with pendant dimethyl groups. While specific studies on the polymerization of this compound are not widely reported, the fundamental principles of polymer chemistry support this potential application.

Development of Novel Ligands and Catalysts

The design and synthesis of new ligands are crucial for the advancement of catalysis, as the ligand structure often dictates the activity and selectivity of a metal catalyst. The this compound scaffold offers several features that are attractive for ligand design.

The oxolane oxygen atom can act as a coordination site for a metal center. Furthermore, the bromomethyl group can be readily converted into other functionalities, such as phosphines, amines, or other heteroatomic groups, which are common coordinating moieties in catalyst ligands. The synthesis of chiral ligands is a particularly important area, and as discussed previously, the use of an enantiomerically pure form of this compound could lead to the development of new chiral ligands for asymmetric catalysis. nih.govresearchgate.netmdpi.com

Table 2: Hypothetical Synthesis of a Chiral Phosphine Ligand

| Step | Reactants | Reagents | Product |

| 1 | (R)-2-(Bromomethyl)-4,4-dimethyloxolane | Lithium diphenylphosphide | (R)-2-((Diphenylphosphino)methyl)-4,4-dimethyloxolane |

| 2 | Resulting Phosphine | Metal Precursor (e.g., PdCl₂) | Chiral Phosphine-Metal Complex |

Chemical Probe Design and Synthesis Methodologies

Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes requires a scaffold that can be readily functionalized to modulate properties such as target affinity, selectivity, and cell permeability. The this compound structure provides a versatile platform for the synthesis of chemical probes.

The reactive bromomethyl group allows for the straightforward attachment of various functionalities, including fluorophores for imaging, affinity tags for target identification, or pharmacophores for biological activity. The oxolane ring provides a stable, relatively rigid core that can be used to orient these functional groups in a defined spatial arrangement. While the direct application of this compound in published chemical probe synthesis is not apparent, its potential as a building block in this area is significant based on its chemical reactivity and structural features.

Emerging Research Frontiers and Future Prospects

Green Chemistry Approaches for Sustainable Synthesis of Oxolane Derivatives

The principles of green chemistry are increasingly guiding the synthesis of heterocyclic compounds like oxolanes to reduce environmental impact. Traditional methods for synthesizing tetrahydrofuran (B95107) and its derivatives often involve harsh reagents and energy-intensive conditions. psu.edu Modern approaches focus on sustainability by utilizing renewable resources, safer solvents, and energy-efficient techniques.

Key green strategies applicable to the synthesis of oxolane derivatives include:

Biocatalysis: Enzymes such as dehydrogenases and oxygenases offer highly selective routes to functionalized heterocycles under mild conditions. dtu.dkdtu.dk For instance, the selective oxidation or reduction of bio-based precursors can lead to chiral oxolane intermediates. The use of biocatalysts in direct esterification processes within sustainable media like ionic liquids also represents a promising green approach. mdpi.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. acs.orgmdpi.comat.ua The synthesis of tetrahydrofuran via the acid-catalyzed cyclodehydration of 1,4-butanediol (B3395766) has been shown to be more efficient under microwave conditions. psu.eduresearchgate.net This technique could be adapted for the synthesis of substituted oxolanes from appropriate precursors.

Use of Renewable Feedstocks: Deriving starting materials from biomass is a cornerstone of sustainable chemistry. acs.org Functionalized tetrahydrofuran derivatives, for example, have been synthesized from 2,5-dimethylfuran, a biomass-derived platform molecule, through cascade reactions. rsc.orgcardiff.ac.uk

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Tetrahydrofurans

| Feature | Conventional Method (e.g., Acid-Catalyzed Dehydration) | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Homogeneous strong acids (e.g., H₂SO₄) | Heterogeneous catalysts (e.g., zeolites), biocatalysts |

| Energy Source | High-temperature thermal heating (e.g., 250°C) psu.edu | Microwave irradiation, lower temperatures researchgate.net |

| Solvents | Often traditional organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions mdpi.com |

| Starting Materials | Petroleum-based | Biomass-derived (e.g., 2,5-dimethylfuran) rsc.orgcardiff.ac.uk |

| Efficiency | Can be energy-intensive with long reaction times psu.edu | Often faster reaction times and higher yields acs.orgresearchgate.net |

Chemo- and Regioselective Transformations with Enhanced Efficiency

The structure of 2-(Bromomethyl)-4,4-dimethyloxolane contains two primary sites for chemical transformation: the electrophilic carbon of the bromomethyl group and the oxolane ring itself. Achieving chemo- and regioselectivity is crucial for its use as a synthetic building block.

The bromomethyl group is highly susceptible to nucleophilic substitution (S_N2) reactions. A key challenge and area of research is controlling the reaction of bifunctional nucleophiles or in complex molecular settings to ensure the desired outcome. For example, reactions of bromo-substituted enones with pyrazoles have shown unexpected reaction pathways, leading to N,O-aminals instead of simple substitution, highlighting the importance of understanding and controlling selectivity. nih.gov

For this compound, efficient transformations would involve the selective reaction at the bromomethyl group without affecting the ether linkage of the oxolane ring. The ether bond is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, HI). youtube.comchemistrysteps.com Therefore, most nucleophilic substitutions would be performed under neutral or basic conditions to preserve the ring.

Table 2: Potential Chemo- and Regioselective Reactions

| Reactant/Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| Sodium azide (B81097) (NaN₃) | 2-(Azidomethyl)-4,4-dimethyloxolane | S_N2 Substitution |

| Sodium cyanide (NaCN) | (4,4-Dimethyloxolan-2-yl)acetonitrile | S_N2 Substitution |

| Phenoxides (ArO⁻) | 2-(Aryloxymethyl)-4,4-dimethyloxolane | Williamson Ether Synthesis |

| Amines (R-NH₂) | N-((4,4-Dimethyloxolan-2-yl)methyl)amine | S_N2 Alkylation |

| Thiolates (RS⁻) | 2-((Alkylthio)methyl)-4,4-dimethyloxolane | S_N2 Thioetherification |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. mdpi.comuc.pt This technology is particularly well-suited for the synthesis of heterocyclic compounds. springerprofessional.demdpi.comnih.gov

While no specific flow synthesis of this compound has been reported, the general advantages of flow chemistry are highly relevant for its potential production and derivatization:

Improved Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in small-volume flow reactors.

Enhanced Control: Precise control over temperature, pressure, and residence time allows for optimization of reaction yields and selectivity, potentially minimizing byproduct formation.

Scalability: Scaling up production is simplified by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

Automated synthesis platforms, which can perform numerous reactions in parallel, are invaluable for high-throughput screening of reaction conditions, catalysts, and substrates. nih.gov Such systems could be employed to rapidly optimize the synthesis of this compound or to build a library of its derivatives for applications in drug discovery or materials science. youtube.com

Exploration of Novel Reactivity Patterns for the Bromomethyl Group

The bromomethyl group is a classic functional handle, typically used in nucleophilic substitution reactions. manac-inc.co.jp However, emerging research focuses on uncovering novel reactivity patterns beyond this standard transformation.

Potential areas for exploration with this compound include:

Radical Reactions: Photoredox catalysis could initiate radical formation at the bromomethyl position, enabling novel carbon-carbon or carbon-heteroatom bond formations that are complementary to ionic pathways. youtube.com

Metal-Catalyzed Cross-Coupling: The bromomethyl group could potentially participate in cross-coupling reactions, although this is less common for alkyl bromides compared to aryl or vinyl bromides. Development of new catalytic systems could enable such transformations.

Anchimeric Assistance: The neighboring oxygen atom in the oxolane ring could potentially participate in reactions at the bromomethyl center through anchimeric assistance (neighboring group participation). This could influence the rate and stereochemistry of substitution reactions, a phenomenon observed in related heterocyclic systems.

Application in Supramolecular Chemistry and Nanotechnology (as a building block)

Functionalized heterocyclic molecules are valuable building blocks in supramolecular chemistry and nanotechnology. nih.gov The distinct structural features of this compound—a polar oxolane ring and a reactive bromomethyl handle—make it a candidate for these fields.

Supramolecular Chemistry: The oxolane moiety can participate in hydrogen bonding and dipole-dipole interactions, guiding the self-assembly of larger supramolecular architectures. The bromomethyl group allows the molecule to be covalently attached to other components to create complex host-guest systems or functional molecular assemblies.

Nanotechnology: In materials science, functional molecules are often grafted onto the surfaces of nanomaterials to modify their properties. For example, graphene oxide, with its surface oxygen functional groups, can be chemically modified to enhance its solubility or to couple it with other molecules for biomedical applications. nih.govresearchgate.netresearchgate.net Similarly, this compound could be used to functionalize nanoparticles, polymers, or surfaces. The bromomethyl group provides a reactive site for covalent attachment, while the 4,4-dimethyl-oxolane portion would impart specific solubility and steric characteristics to the final material.

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)-4,4-dimethyloxolane, and how can reaction conditions be optimized?

The synthesis of bromomethyl-substituted oxolanes typically involves alkylation or halogenation of pre-functionalized oxolane derivatives. For example, in analogous systems, 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via nucleophilic substitution using pinacol boronate esters and bromomethylating agents under inert conditions . Key optimization parameters include:

- Temperature control (e.g., −78°C to room temperature for radical-inhibited reactions).

- Catalyst selection (e.g., Lewis acids like BF₃·OEt₂ for regioselectivity).

- Solvent polarity (e.g., THF or DCM for improved solubility of intermediates).

Q. What analytical techniques are recommended for characterizing this compound?

Robust characterization requires a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : To confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and oxolane ring structure.

- GC-MS or HPLC : For purity assessment (e.g., >98% by GC with flame ionization detection) .

- Elemental analysis : To verify stoichiometry (C, H, Br content).

Note: Ensure deuterated solvents (e.g., CDCl₃) are free of moisture to prevent decomposition .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The bromomethyl group serves as an electrophilic site for nucleophilic substitution (Sₙ2) or radical reactions:

- Alkylation : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

- Cross-coupling : Suzuki-Miyaura coupling using Pd catalysts (requires prior conversion to boronic esters) .

- Radical chain reactions : Initiated by AIBN or light for C–C bond formation .

Advanced Research Questions

Q. How does steric hindrance from the 4,4-dimethyl groups influence reaction kinetics?

The dimethyl substituents on the oxolane ring impose steric constraints, which can:

- Slow Sₙ2 reactions due to reduced accessibility of the bromomethyl group.

- Promote elimination pathways (e.g., E2) in strongly basic conditions.

Experimental Design: Compare kinetic data with non-methylated analogs using stopped-flow NMR or computational modeling (DFT).

Q. What strategies resolve contradictions in reported stability data under varying storage conditions?

Conflicting stability reports may arise from impurities or solvent residues. A systematic approach includes:

Q. How can competing reaction pathways (e.g., ring-opening vs. substitution) be controlled?

The oxolane ring’s stability is pH- and solvent-dependent:

Q. What are the implications of this compound’s electronic structure for its use in medicinal chemistry?

While direct biological data for this compound are limited, its structural analogs (e.g., thieno[3,2-c]pyridine derivatives) show:

- Antimicrobial activity : Attributed to electrophilic bromine acting as a leaving group in prodrugs .

- SAR studies : Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.